molecular formula C20H18N6O2 B2978791 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 946282-90-2

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2978791
CAS RN: 946282-90-2
M. Wt: 374.404
InChI Key: YWRQIZPCEPPBDC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For example, a series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-d]pyrimidine derivatives were designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . This core is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Pyrazole, Thiophene, Thiazole, and 1,3,4-Thiadiazole Derivatives : A study described the synthesis of new derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Anticancer and Anti-inflammatory Agents

  • Novel Pyrazolopyrimidines : Research on new pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, highlighting their relevance in medical research (Rahmouni et al., 2016).

Anti-Mycobacterial Activity

  • Pyrazolo[1,5-a]pyrimidines as Inhibitors of Mycobacterium tuberculosis : A study focused on designing and synthesizing pyrazolo[1,5-a]pyrimidin-7-amines, showing potent in vitro growth inhibition of M. tuberculosis, underscoring their potential therapeutic value (Sutherland et al., 2022).

Insecticidal and Antibacterial Potential

  • Pyrimidine Linked Pyrazole Heterocyclics : This research synthesized compounds with pyrimidine linked to pyrazol-3-yl amines and evaluated them for insecticidal and antimicrobial activities, revealing their potential in agricultural and medical fields (Deohate & Palaspagar, 2020).

Synthesis of Polyfunctionally Substituted Derivatives

  • β-Oxoanilides in Heterocyclic Synthesis : This study explored the synthesis of new derivatives using 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, contributing to the development of compounds with potential pharmacological applications (Hussein, Harb, & Mousa, 2008).

Nonsteroidal Antiinflammatory Drugs

  • Pyrazolo[1,5-a]pyrimidines for Inflammation Treatment : Research on pyrazolo[1,5-a]pyrimidines showed their potential as nonsteroidal antiinflammatory drugs with a reduced risk of ulcerogenic activity (Auzzi et al., 1983).

Synthesis of Other Heterocyclic Derivatives

  • Pyrazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine Derivatives : The synthesis of these derivatives from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate was reported, contributing to the understanding of heterocyclic chemistry (Abdelhamid & Gomha, 2013).

PDE9A Inhibitor for Cognitive Disorders

  • PF-04447943 as a Brain Penetrant PDE9A Inhibitor : This compound, a novel PDE9A inhibitor, has shown promise in clinical trials for treating cognitive disorders, highlighting its potential in neuropharmacology (Verhoest et al., 2012).

Herbicidal Activity

  • 2-Aroxy-propanamides with Pyrimidine and Thiadiazole Rings : These novel compounds exhibited selective herbicidal activity, demonstrating their potential in agricultural applications (Liu & Shi, 2014).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidine Analogues : These compounds were studied for their affinity to adenosine receptors, contributing to the development of potential therapeutic agents (Harden, Quinn, & Scammells, 1991).

Mechanism of Action

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This compound has been shown to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a key role in angiogenesis and vasculogenesis .

Mode of Action

This compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . This allows the compound to inhibit the kinase activity, thereby disrupting the signaling pathways that the kinases regulate .

Biochemical Pathways

The compound affects pathways regulated by the kinases it targets. For instance, by inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . This can lead to a reduction in the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Pharmacokinetics

The compound’s ability to inhibit its targets suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in significant antitumor activity. For instance, it has been shown to display significant antitumor activity against MDA-MB-468 and T-47D, which are breast cancer cell lines . It can also stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .

Future Directions

The development of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors to treat a range of diseases, including cancer, is a promising area of research . Further studies are needed to optimize these compounds and evaluate their therapeutic potential.

properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-18(22-12-15-6-4-5-10-21-15)9-11-25-14-23-19-17(20(25)28)13-24-26(19)16-7-2-1-3-8-16/h1-8,10,13-14H,9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRQIZPCEPPBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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